molecular formula C14H18N2O3 B1393693 tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate CAS No. 903556-81-0

tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate

Cat. No. B1393693
M. Wt: 262.3 g/mol
InChI Key: NPNNDLOCCTYCPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzoxazole derivatives, such as “tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate”, involves various methods. For instance, a simple, green, and efficient method enables the synthesis of benzoxazoles from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium .


Molecular Structure Analysis

The molecular formula of “tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate” is C14H18N2O3 . The molecular weight is 262.3 g/mol.

Scientific Research Applications

Photophysical Properties and Synthesis

tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate and its derivatives have been studied for their photophysical properties. For instance, N-(tert-butoxycarbonyl)-3-[2-(4-pyridyl)benzoxazol-5-yl]-L-alanine methyl ester and its variant with a 2-pyridyl group, both derivatives of tert-butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate, exhibit fluorescence. The emission band position and fluorescence quantum yield of these compounds vary based on solvent polarity, making them potentially useful for applications that require fluorescence-based detection or analysis. Moreover, the synthesis of these compounds involves oxidative cyclization of Schiff base using various oxidizing agents, displaying a versatile approach to their preparation (Guzow et al., 2002).

properties

IUPAC Name

tert-butyl N-[(2-methyl-1,3-benzoxazol-5-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-9-16-11-7-10(5-6-12(11)18-9)8-15-13(17)19-14(2,3)4/h5-7H,8H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNNDLOCCTYCPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701176495
Record name 1,1-Dimethylethyl N-[(2-methyl-5-benzoxazolyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701176495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate

CAS RN

903556-81-0
Record name 1,1-Dimethylethyl N-[(2-methyl-5-benzoxazolyl)methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=903556-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(2-methyl-5-benzoxazolyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701176495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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